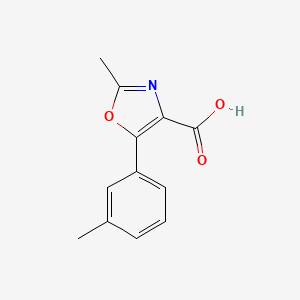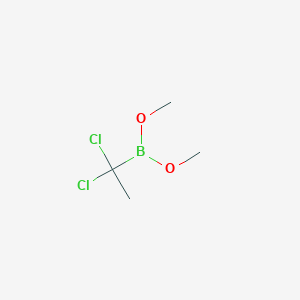
5-(3-Aminophenyl)pent-4-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-Aminophenyl)pent-4-yn-1-ol: is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a pentyn-1-ol chain. This compound is of significant interest in organic chemistry due to its unique structure, which combines an alkyne, an alcohol, and an aromatic amine. These functional groups make it a versatile intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)pent-4-yn-1-ol typically involves a multi-step process starting from commercially available precursors. One common method involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved by reacting an appropriate halide with a terminal alkyne in the presence of a strong base such as sodium amide.
Amination: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine is introduced to the aromatic ring.
Hydroxylation: Finally, the hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 5-(3-Aminophenyl)pent-4-yn-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Halides, Nucleophiles
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alkenes, Alkanes
Substitution: Various substituted aromatic compounds
科学的研究の応用
Chemistry: 5-(3-Aminophenyl)pent-4-yn-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool in probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its functional groups can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with unique properties.
作用機序
The mechanism of action of 5-(3-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne and hydroxyl groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
4-Pentyn-1-ol: Similar structure but lacks the aromatic amine group.
3-Aminophenylacetylene: Contains the aromatic amine and alkyne but lacks the hydroxyl group.
Phenylpropargylamine: Contains the aromatic amine and alkyne but with a different carbon chain length.
Uniqueness: 5-(3-Aminophenyl)pent-4-yn-1-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the amino, alkyne, and hydroxyl groups in a single molecule provides versatility that is not commonly found in similar compounds.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
5-(3-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9,13H,1,3,8,12H2 |
InChIキー |
DNIJLAFTFLRVOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C#CCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B8575085.png)



![4-Iodobenzo[b]thiophene](/img/structure/B8575114.png)





![2-(4-Chloro-1-butyl)-3(2H)-benz[d]isothiazolone 1,1-Dioxide](/img/structure/B8575152.png)

